methyl (3,4-dichlorobenzyl)carbamate

Herbicide SAR Carotenoid biosynthesis inhibition Structure–activity relationship

Methyl (3,4-dichlorobenzyl)carbamate (CAS 1966-58-1; dichlormate; Sirmate; UC is a synthetic N-methylcarbamate ester characterized by a 3,4-dichloro substitution pattern on the benzyl ring. It was developed as a selective preemergence herbicide active against both grass and broadleaf weeds, primarily through inhibition of carotenoid biosynthesis, which leads to photodestruction of chlorophyll in susceptible species.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
Cat. No. B5809845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3,4-dichlorobenzyl)carbamate
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESCOC(=O)NCC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C9H9Cl2NO2/c1-14-9(13)12-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13)
InChIKeyNHFGAHINNOYDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3,4-dichlorobenzyl)carbamate (Dichlormate/Sirmate) – Procurement-Relevant Identity and Herbicidal Classification


Methyl (3,4-dichlorobenzyl)carbamate (CAS 1966-58-1; dichlormate; Sirmate; UC 22463) is a synthetic N-methylcarbamate ester characterized by a 3,4-dichloro substitution pattern on the benzyl ring [1]. It was developed as a selective preemergence herbicide active against both grass and broadleaf weeds, primarily through inhibition of carotenoid biosynthesis, which leads to photodestruction of chlorophyll in susceptible species [1][2]. The compound is historically supplied as an 80:20 isomeric mixture of the 3,4-dichloro and 2,3-dichloro isomers [3]. Its molecular formula is C₉H₉Cl₂NO₂ (MW 234.08 g/mol), with a boiling point of ~327–351 °C and density of ~1.3 g/cm³ [4].

Isomeric Purity
Pure 3,4-dichloro isomer is required for reproducible structure–activity studies; historical commercial product is an 80:20 isomeric mixture.
Mode of Action
Carotenoid biosynthesis inhibitor (ζ-carotene desaturase step), producing achlorophyllous phenotype; mechanistically distinct from acetylcholinesterase-inhibiting carbamates.
Research Applications
Suited for herbicide SAR, preemergence screening, plant carotenoid pathway studies, and mammalian carbamate metabolism profiling.

Why Methyl (3,4-dichlorobenzyl)carbamate Cannot Be Interchanged with Other Carbamate Herbicides


Carbamate herbicides are not functionally interchangeable: minor structural modifications to the benzyl ring or N-substituent profoundly alter herbicidal potency, species selectivity, and mode of action [1]. The 3,4-dichloro isomer specifically inhibits carotenoid biosynthesis (ζ-carotene desaturase step), whereas repositioning chlorine atoms or altering the carbamate nitrogen abolishes or drastically reduces this activity [1][2]. Furthermore, the commercial product (Sirmate/Dichlormate) is an 80:20 mixture of 3,4- and 2,3-dichloro isomers; procurement of the pure 3,4-isomer is essential for reproducible structure–activity studies, as the 2,3-isomer exhibits a distinct herbicidal and toxicological profile [3][4]. Consequently, generic substitution with other N-methylcarbamates (e.g., carbaryl, chlorpropham) or alternative dichlorobenzyl isomers will not recapitulate the target compound's biological effects.

Isomer Substitution
The 2,3-dichloro isomer shows markedly lower herbicidal potency; mixed isomer preparations can confound dose–response and mode-of-action interpretation.
Mechanistic Mismatch
Generic carbamate insecticides (e.g., carbaryl) act on acetylcholinesterase, not carotenoid biosynthesis; using them as research substitutes fails to recapitulate plastid-targeted effects.
Metabolic Pathway Divergence
This compound undergoes rapid ester hydrolysis to 3,4-dichlorobenzyl alcohol, not N-demethylation; toxicokinetic data from carbaryl cannot be extrapolated.

Quantitative Differentiation Evidence for Methyl (3,4-dichlorobenzyl)carbamate vs. Closest Analogs


Isomeric Specificity: 3,4-Dichloro vs. 2,3-Dichloro Substitution Confers Distinct Herbicidal Potency

The herbicidal activity of methyl (3,4-dichlorobenzyl)carbamate is highly dependent on the chlorine substitution pattern. In the foundational 1965 study by Herrett and Berthold, the 3,4-dichloro isomer was identified as the active principle; repositioning chlorine atoms or altering the N-substituent significantly altered or eliminated activity [1]. The commercial formulation (Sirmate/Dichlormate) is an 80:20 mixture of the 3,4- and 2,3-dichloro isomers, but only the 3,4-isomer is responsible for potent carotenoid biosynthesis inhibition [2]. Quantitative herbicidal rating data from the Herrett paper (reported in subsequent reviews) indicated that the 3,4-dichloro isomer achieved >90% weed control at preemergence rates of 2.0 kg ai/ha, whereas the 2,3-isomer was significantly less active under identical conditions [3].

Isomeric Specificity
Class-level inference
3,4-isomer: >90% weed control at 2.0 kg ai/ha
2,3-isomer: substantially lower activity
Supports isomeric purity requirement for reproducible herbicidal bioassays.
Exact quantitative difference limited by abstract-only sources; 80:20 commercial mixture confirms active principle.
Herbicide SAR Carotenoid biosynthesis inhibition Structure–activity relationship

Mode-of-Action Specificity: Carotenoid Biosynthesis Inhibition vs. General Carbamate AChE Activity

Unlike general carbamate insecticides (e.g., carbaryl) that act primarily as acetylcholinesterase (AChE) inhibitors, methyl (3,4-dichlorobenzyl)carbamate exerts its primary herbicidal action through inhibition of carotenoid biosynthesis at the ζ-carotene desaturase step, leading to chlorophyll photodestruction [1][2]. Sublethal doses (0.1 mM) in wheat seedlings produced achlorophyllous (bleached) leaves without inhibiting seed germination – a phenotype distinct from AChE-inhibiting carbamates [2]. This mechanistic distinction is critical for researchers studying non-neuronal carbamate targets.

Mode-of-Action Specificity
Class-level inference
Carotenoid biosynthesis inhibitor (ζ-carotene desaturase) → bleached leaves
Carbaryl: acetylcholinesterase inhibitor; no plastid pigment effect
Confirms dichotomous mechanism; AChE-inhibiting carbamates are irrelevant for plastid-targeted research.
Wheat seedling assay at 0.1 mM; Bartels & Pegelow 1968.
Mode of action Carotenoid inhibition Chloroplast disruption

Comparative Field Efficacy in Wheat: Sirmate (3,4-Dichloro Isomer) vs. Diuron and Nitrofen

In a 1975 field study on dwarf wheat, preemergence application of UC 22463 (Sirmate 4E; 80:20 3,4-/2,3-dichloro mixture) at 2.0 kg ai/ha provided the best weed control among tested herbicides and resulted in maximum wheat yields [1]. In contrast, diuron and nitrofen were only partially effective and significantly inferior to hand weeding [2]. This establishes a performance benchmark for the 3,4-dichloro isomer in agronomic settings.

Field Efficacy vs. Diuron
Cross-study comparable
Sirmate (3,4-isomer mixture) at 2.0 kg/ha: top-ranked weed control & wheat yield
Diuron & nitrofen: partially effective; inferior to hand weeding
Positions compound as a historical benchmark for preemergence cereal herbicide screening.
Single 1975 wheat field trial; broader reproducibility requires review.
Field trial Wheat weed control Preemergence herbicide comparison

Comparative Carotenogenesis Inhibition: Dichlormate vs. Amitrole and Pyriclor

Dichlormate (3,4-dichlorobenzyl methylcarbamate), amitrole (3-amino-s-triazole), and pyriclor (2,3,5-trichloro-4-pyridinol) all inhibited normal carotenogenesis in etiolated wheat seedlings, placing the compound within a specific subset of carotenoid biosynthesis inhibitors [1]. While all three compounds target the pathway, dichlormate's carbamate scaffold offers distinct physicochemical properties (logP, hydrolytic stability) compared to the triazole and pyridinol chemotypes, which may influence formulation, soil mobility, and species selectivity .

Carotenogenesis Inhibition vs. Amitrole
Supporting evidence
Dichlormate, amitrole, pyriclor all inhibit carotenoid biosynthesis
Dichlormate offers distinct carbamate scaffold for SAR
Provides orthogonal chemical probe for pathway; quantitative IC₅₀ data unavailable.
Etiolated wheat assay; qualitative observation from accessible abstract sources.
Carotenogenesis inhibition Etiolated wheat assay Comparative toxicology

Mammalian Metabolism: 3,4-Dichloro Isomer Displays Distinct Metabolic Fate vs. Generic Carbamates

Metabolism studies in rats demonstrated that 3,4-dichlorobenzyl N-methylcarbamate undergoes rapid hydrolysis to 3,4-dichlorobenzyl alcohol and methylcarbamic acid, followed by glucuronide conjugation and urinary excretion [1]. This metabolic route differs from N-demethylation pathways observed for other N-methylcarbamates such as carbaryl, suggesting that the dichlorobenzyl moiety directs a distinct detoxification route [2].

Mammalian Metabolism
Supporting evidence
Hydrolysis to 3,4-dichlorobenzyl alcohol + glucuronidation
Carbaryl: N-demethylation and ring hydroxylation
Metabolic pathway divergence precludes toxicokinetic extrapolation from generic carbamates.
Rat study; Knaak & Sullivan 1968.
Mammalian metabolism Toxicokinetics Selective hydrolysis

Optimal Research and Industrial Use Cases for Methyl (3,4-dichlorobenzyl)carbamate Based on Differentiation Evidence


Carotenoid Biosynthesis Inhibition Studies in Higher Plants

Methyl (3,4-dichlorobenzyl)carbamate produces a distinctive achlorophyllous (bleached) phenotype in wheat seedlings at sublethal concentrations (0.1 mM) without affecting germination, as demonstrated by Bartels and Pegelow (1968) [1]. This specific phenotype makes it an ideal chemical probe for dissecting ζ-carotene desaturase function and chloroplast ribosome assembly, where generic AChE-inhibiting carbamates are mechanistically irrelevant [1][2].

Structure–Activity Relationship (SAR) Studies of N-Methylcarbamate Herbicides

The 3,4-dichloro substitution pattern is essential for maximal herbicidal activity; even repositioning chlorine atoms to the 2,3-positions drastically reduces potency, as established by Herrett and Berthold (1965) [2]. Researchers conducting SAR campaigns on benzyl carbamate scaffolds must source the precisely defined 3,4-isomer to establish valid potency baselines and avoid confounding by isomeric impurities [2].

Preemergence Herbicide Screening Programs in Cereal Crops

Field trial data from Tosh and Das (1975) showed that UC 22463 (Sirmate, 80:20 3,4-/2,3-dichloro mixture) applied at 2.0 kg ai/ha preemergence outperformed diuron and nitrofen in wheat, delivering maximum weed control and crop yield [3]. This positions the compound as a historical benchmark and positive control for modern herbicide discovery programs targeting preemergence graminicide/broadleaf activity in cereals [3].

Mammalian Carbamate Metabolism and Toxicokinetic Profiling

The distinct metabolic fate of 3,4-dichlorobenzyl N-methylcarbamate – rapid ester hydrolysis to 3,4-dichlorobenzyl alcohol followed by glucuronidation – diverges from the oxidative N-demethylation pathway of carbaryl [4]. Toxicology and ADME laboratories requiring a metabolically well-characterized dichlorobenzyl carbamate reference standard should use this compound rather than extrapolating from monochloro or non-chlorinated analogs [4].

Application
Selection Property
Validation Focus
Plant carotenoid biosynthesis inhibition studies
Isomeric purity (3,4-dichloro) and mode-of-action specificity
Achlorophyllous phenotype induction at 0.1 mM in wheat seedlings
Herbicide structure–activity relationship campaigns
Precise 3,4-dichloro substitution pattern
Potency baseline vs. 2,3-isomer and other benzyl carbamate analogs
Preemergence herbicide screening in cereal crops
Field-validated weed control efficacy
Comparative yield and control vs. diuron/nitrofen in wheat
Mammalian carbamate metabolism profiling
Metabolic pathway divergence from generic carbamates
Hydrolysis to 3,4-dichlorobenzyl alcohol and glucuronidation
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